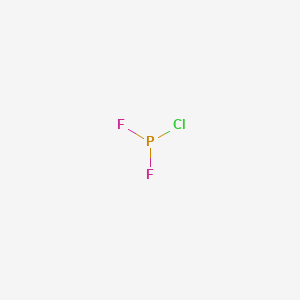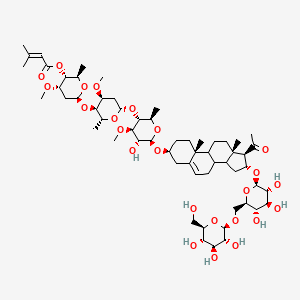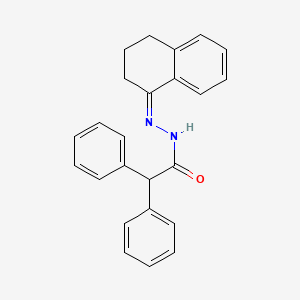
N'-(3,4-dihydro-1(2H)-naphthalenylidene)-2,2-diphenylacetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(3,4-dihydro-1(2H)-naphthalenylidene)-2,2-diphenylacetohydrazide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a naphthalenylidene group and a diphenylacetohydrazide moiety, which contribute to its distinctive properties.
准备方法
The synthesis of N’-(3,4-dihydro-1(2H)-naphthalenylidene)-2,2-diphenylacetohydrazide typically involves the Claisen–Schmidt condensation reaction. This reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction involves the condensation of 3,4-dihydronaphthalen-1(2H)-one with 2,2-diphenylacetohydrazide in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol . The reaction mixture is then heated to facilitate the formation of the product, which is subsequently purified using techniques such as recrystallization.
化学反应分析
N’-(3,4-dihydro-1(2H)-naphthalenylidene)-2,2-diphenylacetohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding naphthalenone derivatives, while reduction can yield dihydronaphthalenylidene derivatives .
科学研究应用
N’-(3,4-dihydro-1(2H)-naphthalenylidene)-2,2-diphenylacetohydrazide has been studied for its potential applications in various scientific fields. In chemistry, it is used as a precursor for the synthesis of other complex molecules. In biology and medicine, it has shown promise as an inhibitor of Bcl-2 proteins, which are involved in the regulation of apoptosis . This makes it a potential candidate for the development of anticancer agents.
作用机制
The mechanism of action of N’-(3,4-dihydro-1(2H)-naphthalenylidene)-2,2-diphenylacetohydrazide involves its interaction with specific molecular targets and pathways. As an inhibitor of Bcl-2 proteins, the compound binds to the active sites of these proteins, preventing them from exerting their anti-apoptotic effects . This leads to the induction of apoptosis in cancer cells, thereby inhibiting their growth and proliferation. The compound’s anti-inflammatory and antimicrobial activities are believed to be mediated through similar mechanisms, involving the inhibition of key enzymes and pathways involved in these processes .
相似化合物的比较
N’-(3,4-dihydro-1(2H)-naphthalenylidene)-2,2-diphenylacetohydrazide can be compared with other similar compounds, such as 3,4-dihydronaphthalen-1(2H)-one derivatives and 3,4-dihydro-2H-1,3-benzoxazines . These compounds share structural similarities but differ in their specific functional groups and overall chemical properties. For instance, 3,4-dihydronaphthalen-1(2H)-one derivatives are known for their antitumor activities, while 3,4-dihydro-2H-1,3-benzoxazines exhibit anti-inflammatory and antimicrobial properties
属性
分子式 |
C24H22N2O |
|---|---|
分子量 |
354.4 g/mol |
IUPAC 名称 |
N-[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino]-2,2-diphenylacetamide |
InChI |
InChI=1S/C24H22N2O/c27-24(26-25-22-17-9-15-18-10-7-8-16-21(18)22)23(19-11-3-1-4-12-19)20-13-5-2-6-14-20/h1-8,10-14,16,23H,9,15,17H2,(H,26,27)/b25-22- |
InChI 键 |
KSUOKWAOPXISGP-LVWGJNHUSA-N |
手性 SMILES |
C1CC2=CC=CC=C2/C(=N\NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)/C1 |
规范 SMILES |
C1CC2=CC=CC=C2C(=NNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Benzyl-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087406.png)
![2-(2-Hydroxyethyl)-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087416.png)

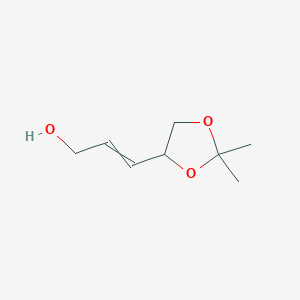

![1-[4-(Benzyloxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087442.png)
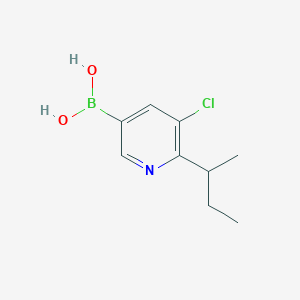
![2-Benzyl-7-fluoro-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087451.png)
![7-Methyl-1-phenyl-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087458.png)

![tert-butyl N-[2-(2-{2-[(5-nitropyridin-2-yl)oxy]ethoxy}ethoxy)ethyl]carbamate](/img/structure/B14087463.png)
![Pyrimidine, 4,6-bis([2,2'-bipyridin]-6-yl)-](/img/structure/B14087468.png)
